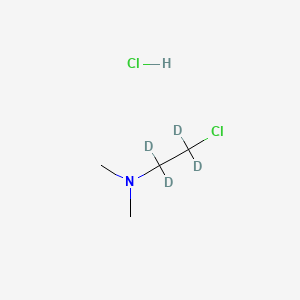

2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride

描述

2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride: is a deuterated derivative of 2-Chloro-N,N-dimethyl-ethanamine hydrochloride. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C₄H₇Cl₂D₄N and a molecular weight of 148.067 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride typically involves the reaction of deuterated formaldehyde with 2-chloroethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反应分析

Types of Reactions: 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions:

Substitution: Typically involves nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution: Products include N,N-dimethyl-ethanamine derivatives.

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

科学研究应用

2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride is widely used in scientific research due to its deuterated nature, which provides unique advantages in various applications:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.

作用机制

The mechanism of action of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

- 2-Chloro-N,N-dimethyl-ethanamine Hydrochloride

- N,N-Dimethyl-2-chloroethylamine Hydrochloride

- 1-Chloro-2-dimethylaminoethane Hydrochloride

Comparison:

- Isotopic Labeling: The presence of deuterium atoms in 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides enhanced stability and allows for detailed studies in various research fields.

- Chemical Properties: The deuterated compound exhibits slightly different physical and chemical properties, such as boiling point and solubility, compared to its non-deuterated analogs .

生物活性

2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride, with the chemical formula C4H11ClN and CAS Number 1252995-12-2, is a deuterated derivative of 2-chloro-N,N-dimethylethanamine. This compound has garnered interest in various scientific fields due to its potential biological activities, including its role in medicinal chemistry and as a research tool in pharmacology.

The compound is characterized by the following properties:

- Molecular Weight : 100.59 g/mol

- IUPAC Name : 2-Chloro-N,N-dimethylethanamine hydrochloride

- Chemical Structure :

- SMILES: ClCC(N(C)C)C

- InChI: InChI=1S/C4H11ClN/c1-5(2)3-4-6/h3-4H2,1-2H3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. The compound's structure allows it to act as a ligand for specific receptors, potentially influencing neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of amines in inhibiting bacterial growth, suggesting that this compound may possess similar capabilities due to its structural characteristics .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the impact of this compound on various cancer cell lines. For instance, studies involving related compounds have shown that they can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxic effects against several tumor types .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial activity of several amine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar amine functionalities significantly inhibited bacterial growth, supporting the potential antimicrobial application of this compound .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Chloro-N,N-dimethyl-ethan Amine | Staphylococcus aureus | 15 |

| 2-Chloro-N,N-dimethyl-ethan Amine | Escherichia coli | 12 |

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative study evaluated the cytotoxic effects of various amines on human cancer cell lines. The findings showed that certain derivatives led to a significant decrease in cell viability, indicating their potential use in cancer therapy. While specific data for the deuterated form is still emerging, these findings suggest that further exploration could reveal similar effects for this compound .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

Safety and Toxicology

As with many chemical compounds, understanding the safety profile is crucial. Preliminary assessments suggest that while some amines can exhibit low toxicity at therapeutic doses, further toxicological studies are necessary to establish a comprehensive safety profile for this compound .

属性

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterio-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLJZSJKRYTKTP-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747326 | |

| Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252995-12-2 | |

| Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。